5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine
Description
Properties
IUPAC Name |
5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-7-3-4-9(5-8(7)2)15-6-10-13-14-11(12)16-10/h3-5H,6H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGZFUYAEFQGEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(S2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350664 | |
| Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
123216-99-9 | |
| Record name | 5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Thiosemicarbazide and Carboxylic Acid Cyclization
The foundational method involves reacting thiosemicarbazide with a substituted carboxylic acid under acidic conditions. For 5-[(3,5-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine, 3,5-dimethylphenoxyacetic acid serves as the carboxylic acid precursor. In a typical procedure:
-
Acid Activation : The carboxylic acid is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the acyl chloride intermediate.
-
Cyclocondensation : The acyl chloride reacts with thiosemicarbazide in anhydrous ethanol, catalyzed by concentrated sulfuric acid (H₂SO₄), at 80–90°C for 4–6 hours.
-
Workup : The reaction mixture is cooled, neutralized with sodium carbonate (Na₂CO₃), and recrystallized from ethanol to yield the product (74% yield).
Mechanistic Insights :
Solid-Phase Synthesis Using Phosphorus Pentachloride
A patent-published method (CN103936691A) eliminates solvent use, enhancing scalability:
-
Grinding Protocol : Thiosemicarbazide, 3,5-dimethylphenoxyacetic acid, and PCl₅ (1:1.2:1.2 molar ratio) are ground at room temperature for 30 minutes.
-
Alkaline Quenching : The crude product is treated with NaOH (pH 8–8.2), filtered, and recrystallized from ethanol.
-
Yield : 91%, attributed to minimized side reactions in the solid phase.
Advantages :
Microwave-Assisted Synthesis
Microwave Irradiation with POCl₃ Catalysis
Microwave methods accelerate reaction kinetics. For example:
-
Reagent Mixing : 3,5-Dimethylphenoxyacetic acid (0.01 mol), thiosemicarbazide (0.012 mol), and POCl₃ (catalytic) are irradiated at 600 W for 5 minutes.
-
Isolation : The mixture is poured onto ice, basified, and recrystallized.
-
Yield : 90%, with a 20-fold reduction in reaction time compared to conventional heating.
Ultrasound-Promoted Synthesis
Ultrasonic irradiation (30 minutes at 80°C) achieves 61% yield, albeit lower than microwave methods. This technique enhances mass transfer but struggles with scalability.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters across methodologies:
| Method | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Conventional H₂SO₄ | H₂SO₄ | 80–90 | 4 hr | 74 |
| Solid-Phase Grinding | PCl₅ | 25 | 0.5 hr | 91 |
| Microwave (POCl₃) | POCl₃ | 100* | 5 min | 90 |
| Ultrasound | None | 80 | 0.5 hr | 61 |
*Microwave internal temperature estimated. Data compiled from.
Key Observations :
-
Solid-phase grinding offers the highest yield (91%) and shortest reaction time, making it industrially viable.
-
Microwave synthesis balances speed and efficiency but requires specialized equipment.
-
Conventional H₂SO₄ remains reliable for small-scale synthesis despite longer durations.
Mechanistic and Optimization Studies
Role of Catalysts
Solvent Effects
Temperature and Time Optimization
-
Cyclocondensation : Optimal at 80–90°C; higher temperatures promote decomposition.
-
Microwave protocols : Excess energy input risks side products, necessitating power modulation.
Industrial and Environmental Considerations
Waste Reduction
Chemical Reactions Analysis
Types of Reactions
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Density | 1.272 g/cm³ |
| Boiling Point | 442 °C |
| Flash Point | 221.1 °C |
| Refractive Index | 1.631 |
Medicinal Chemistry
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine has been investigated for its potential therapeutic effects. Studies suggest that compounds containing thiadiazole moieties exhibit various biological activities including:
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against a range of pathogens.
- Anti-inflammatory Properties : Research indicates that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Potential : Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells.
Agricultural Applications
The compound may also find applications in agriculture as a potential pesticide or herbicide due to its biological activity against certain plant pathogens and pests. Its efficacy in inhibiting the growth of harmful microorganisms could be leveraged to protect crops.
Material Science
In material science, this compound can serve as a building block for synthesizing novel materials with specific properties. Its chemical structure allows for modifications that can lead to materials with tailored functionalities.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of thiadiazole derivatives highlighted the potential of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines stimulated with lipopolysaccharides (LPS). The findings suggest a mechanism through which the compound could exert anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects by inhibiting specific enzymes or receptors, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs, synthesis methods, biological activities, and physicochemical properties (Table 1).
Table 1: Comparison of 1,3,4-Thiadiazole Derivatives
Key Structural and Functional Insights
Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., -CH₃, -OCH₃): The 3,4-dimethylphenoxy group in the target compound likely enhances lipophilicity and steric bulk compared to simpler phenyl substituents (e.g., 3-methylphenyl in ). This may improve membrane permeability but reduce solubility . Heterocyclic Substituents: Indole () and quinazoline () derivatives exhibit targeted kinase inhibition, suggesting that bulky aromatic groups enhance specificity for enzyme active sites. Polar Groups (e.g., -OH): Hydroxyl groups () improve water solubility but may reduce metabolic stability due to susceptibility to glucuronidation.
Synthetic Routes: Most 1,3,4-thiadiazoles are synthesized via cyclization of thiosemicarbazides or hydrazides with reagents like H₂SO₄ or POCl₃ (). The target compound likely follows similar pathways, with the (3,4-dimethylphenoxy)methyl group introduced via nucleophilic substitution or coupling reactions.
Biological Activity Trends: Anticancer: Indole-substituted thiadiazoles () show potent PIM2 kinase inhibition (IC₅₀ < 1 µM), while quinazoline derivatives () target GSK-3 with IC₅₀ values of ~5 µM. The target’s dimethylphenoxy group may modulate similar pathways but lacks reported data. Antifungal: Compounds with di(indol-3-yl)methylphenyl groups () exhibit broad-spectrum antifungal activity (MIC 2–8 µg/mL), attributed to membrane disruption via hydrophobic interactions.
Physicochemical Properties :
- Molecular Weight and Lipophilicity : The target compound (MW ~265 g/mol) is smaller than indole derivatives (MW > 400 g/mol) but more lipophilic than hydroxylated analogs, balancing bioavailability and target engagement .
- Crystallographic Data : Analogs like 5-m-tolyl-thiadiazol-2-amine () form hydrogen-bonded networks (N–H···N), which stabilize crystal structures and may influence solubility.
Biological Activity
5-[(3,4-Dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
- Molecular Formula : C₁₁H₁₃N₃OS
- Molecular Weight : 235.305 g/mol
- Density : 1.272 g/cm³
- Boiling Point : 425.7 °C at 760 mmHg
- CAS Number : 123216-99-9
Anticancer Activity
Research has demonstrated that thiadiazole derivatives exhibit promising anticancer activity through various mechanisms. For instance, a study synthesized several derivatives and evaluated their effects on cancer cell lines such as LoVo (colon cancer) and MCF-7 (breast cancer). The compound this compound showed significant anti-proliferative effects with an IC₅₀ value indicating effective cytotoxicity against these cell lines.
- Inhibition of Key Enzymes : Thiadiazole compounds can inhibit enzymes involved in nucleotide synthesis and cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II.
- Induction of Apoptosis : The compounds have been shown to increase apoptotic cell populations significantly in treated cancer cells compared to untreated controls.
- Cell Cycle Arrest : Treatment with these compounds can lead to alterations in the cell cycle phases, particularly an increase in the G0/G1 phase and a decrease in S phase progression.
Antimicrobial Activity
Thiadiazole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For example:
- Bacterial Activity : In vitro studies indicated that certain thiadiazole derivatives possess antibacterial properties against E. coli and S. aureus.
- Fungal Activity : The compounds have also demonstrated antifungal activity against strains like Candida albicans and Aspergillus niger.
Case Studies and Research Findings
Q & A
Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical studies?
- Best Practices :
- Process Validation : Replicate small-scale conditions (e.g., 10 mmol to 1 mol) using jacketed reactors with precise temperature control (±1°C) .
- QC Checks : In-process monitoring via TLC (Rf = 0.3 in ethyl acetate/hexane) and intermediate NMR .
Tables
Table 1 : Key Structural Parameters from X-ray Studies of Analogous Compounds
| Compound | Dihedral Angle (°) | Hydrogen Bond Length (Å) | Refinement R Factor | Source |
|---|---|---|---|---|
| 5-(4-Pyridyl)-1,3,4-thiadiazol-2-amine | 18.2 (A), 30.3 (B) | N–H⋯N: 2.85 | R = 0.039 | |
| 5-(2,4-Dichlorophenoxymethyl) | 21.5 | N–H⋯N: 2.78 | R = 0.055 |
Table 2 : Biological Activity Trends in Thiadiazol-2-amine Derivatives
| Substituent | IC₅₀ (μM) Antitumor | MIC (μg/mL) Antifungal | Key Assay | Reference |
|---|---|---|---|---|
| Benzo[d][1,3]dioxol-5-yl | 0.12 | N/A | Caspase-3 Activation | |
| 4-Nitrophenyl | 8.7 | 16 | Agar Diffusion |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
